molecular formula C18H18N4O3 B11451845 6-(furan-2-ylmethyl)-2-hydroxy-1-(3-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(furan-2-ylmethyl)-2-hydroxy-1-(3-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11451845
M. Wt: 338.4 g/mol
InChI Key: RLBGBHJFDIHXDI-UHFFFAOYSA-N
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Description

6-(furan-2-ylmethyl)-2-hydroxy-1-(3-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a furan ring, a hydroxy group, and a tetrahydropyrimido[4,5-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-ylmethyl)-2-hydroxy-1-(3-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the introduction of the hydroxy group and the construction of the tetrahydropyrimido[4,5-d]pyrimidinone core. Common reagents used in these reactions include furan derivatives, aldehydes, and amines, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-ylmethyl)-2-hydroxy-1-(3-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the furan ring or the pyrimidinone core.

    Substitution: The furan ring and the aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the furan ring can introduce various functional groups.

Scientific Research Applications

6-(furan-2-ylmethyl)-2-hydroxy-1-(3-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(furan-2-ylmethyl)-2-hydroxy-1-(3-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-ylmethyl)-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Similar structure but with a phenyl group instead of a 3-methylphenyl group.

    6-(furan-2-ylmethyl)-2-hydroxy-1-(4-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Similar structure but with a 4-methylphenyl group.

Uniqueness

The uniqueness of 6-(furan-2-ylmethyl)-2-hydroxy-1-(3-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group may enhance its binding affinity to certain targets or alter its chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

6-(furan-2-ylmethyl)-1-(3-methylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H18N4O3/c1-12-4-2-5-13(8-12)22-16-15(17(23)20-18(22)24)10-21(11-19-16)9-14-6-3-7-25-14/h2-8,19H,9-11H2,1H3,(H,20,23,24)

InChI Key

RLBGBHJFDIHXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(CN(CN3)CC4=CC=CO4)C(=O)NC2=O

Origin of Product

United States

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